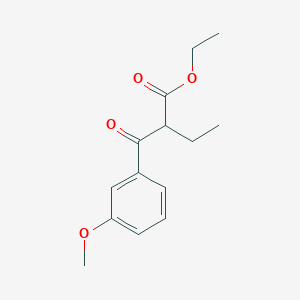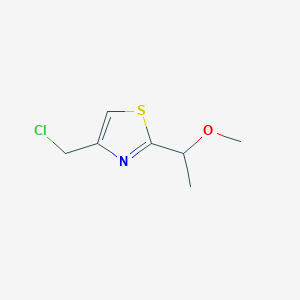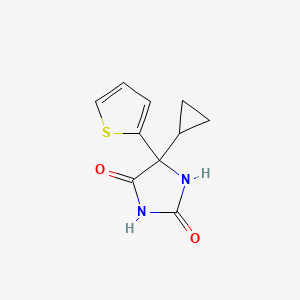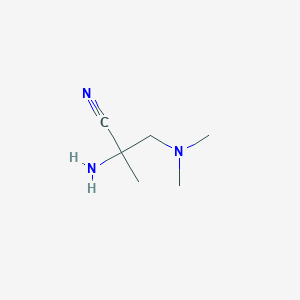![molecular formula C13H9BrF2 B1526904 4-[Bromo(phenyl)methyl]-1,2-difluorobenzene CAS No. 1248278-90-1](/img/structure/B1526904.png)
4-[Bromo(phenyl)methyl]-1,2-difluorobenzene
Overview
Description
“4-[Bromo(phenyl)methyl]-1,2-difluorobenzene” is a chemical compound that belongs to the class of organic compounds known as benzene and substituted derivatives . It is used to introduce a phenyl group into other compounds .
Synthesis Analysis
The synthesis of this compound involves a reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. The synthesis of benzene derivatives like this compound generally involves electrophilic aromatic substitution .Chemical Reactions Analysis
Benzene derivatives like this compound can undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Scientific Research Applications
Chemical Synthesis and Reactions
4-[Bromo(phenyl)methyl]-1,2-difluorobenzene, a compound related to various bromobenzene derivatives, has been utilized in chemical synthesis and reactions. It serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, it's involved in the synthesis of antibacterial substances, particularly benzoimidazole derivatives, as reported by Hanumantappa et al. (2021) who used a similar bromobenzene derivative for this purpose (Hanumantappa et al., 2021). Additionally, Diemer et al. (2011) described its use in synthesizing 1,2-dibromobenzenes, valuable precursors for organic transformations (Diemer et al., 2011).
Application in Polymer Solar Cells
In the field of renewable energy, particularly in the development of polymer solar cells, derivatives of bromobenzene such as 1-Bromo-4-Nitrobenzene have shown potential in enhancing device performance. Fu et al. (2015) demonstrated that these compounds improve the power conversion efficiency of polymer solar cells by facilitating electron transfer processes (Fu et al., 2015).
Catalytic and Medicinal Applications
Bromobenzene derivatives are also explored for their catalytic and medicinal applications. Goodman and Detty (2004) researched the use of selenoxides, which can be derived from bromobenzene, as catalysts for bromination reactions (Goodman & Detty, 2004). Furthermore, Dong et al. (2022) synthesized methylated and acetylated bromophenol derivatives, demonstrating their antioxidant and anticancer activities, suggesting potential drug development applications (Dong et al., 2022).
Mechanism of Action
The mode of action of these compounds often involves the formation of covalent bonds with the target, leading to changes in its function . The specific effects depend on the nature of the target and the exact structure of the compound.
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure and the route of administration. Brominated compounds, for example, might be metabolized by the liver and excreted in the urine .
The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other compounds. For example, the stability and efficacy of a compound can decrease at high temperatures or in acidic conditions .
properties
IUPAC Name |
4-[bromo(phenyl)methyl]-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2/c14-13(9-4-2-1-3-5-9)10-6-7-11(15)12(16)8-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLJGOAIDLCXEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Bromo(phenyl)methyl]-1,2-difluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine](/img/structure/B1526822.png)


![4-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1526827.png)



![2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1526834.png)
![2-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526835.png)
![3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1526837.png)
![1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B1526839.png)

